molecular formula C13H12F3N3 B12273067 1h-Pyrazolo[4,3-c]pyridine,4,5,6,7-tetrahydro-3-[3-(trifluoromethyl)phenyl]-

1h-Pyrazolo[4,3-c]pyridine,4,5,6,7-tetrahydro-3-[3-(trifluoromethyl)phenyl]-

Cat. No.: B12273067
M. Wt: 267.25 g/mol
InChI Key: QVXGNZQIWQQFRA-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]pyridine,4,5,6,7-tetrahydro-3-[3-(trifluoromethyl)phenyl]- is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[4,3-c]pyridine,4,5,6,7-tetrahydro-3-[3-(trifluoromethyl)phenyl]- can be achieved through several methods. One common approach involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with 2,3-dichloropyridine under basic conditions to yield the desired product. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[4,3-c]pyridine,4,5,6,7-tetrahydro-3-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-Pyrazolo[4,3-c]pyridine,4,5,6,7-tetrahydro-3-[3-(trifluoromethyl)phenyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for targeting specific enzymes and receptors.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-c]pyridine,4,5,6,7-tetrahydro-3-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with different substitution patterns.

    1H-Pyrazolo[4,3-b]pyridine: Similar structure but with different ring fusion.

    1H-Pyrazolo[1,5-a]pyridine: Different fusion pattern and biological activity.

Uniqueness

1H-Pyrazolo[4,3-c]pyridine,4,5,6,7-tetrahydro-3-[3-(trifluoromethyl)phenyl]- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological activities and improved pharmacokinetic profiles .

Properties

Molecular Formula

C13H12F3N3

Molecular Weight

267.25 g/mol

IUPAC Name

3-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C13H12F3N3/c14-13(15,16)9-3-1-2-8(6-9)12-10-7-17-5-4-11(10)18-19-12/h1-3,6,17H,4-5,7H2,(H,18,19)

InChI Key

QVXGNZQIWQQFRA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1NN=C2C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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